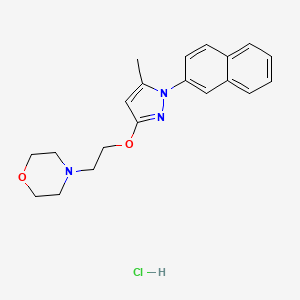

S1RA hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

S1RA hydrochloride, also known as E-52862 hydrochloride, is a potent and selective antagonist of the sigma-1 receptor (σ1R) with a Ki value of 17nM . It shows good selectivity against σ2R (Ki > 1000 nM) . It is an orally active compound .

Synthesis Analysis

The synthesis of S1RA hydrochloride involves modification at all ring positions of the 1-arylpyrazole system to achieve high affinity and high σ1/σ2 selectivity . The 2-naphthyl and the 3,4-dichlorophenyl groups were identified as promising substituents at the 1-position . A 2-aminoethoxy group with a cyclic amine containing an additional heteroatom (morpholine, piperazine) fulfilled the criteria of high affinity (IC50 < 50 nM) and high σ1/σ2 selectivity (IC50(σ1/σ2) > 1000) .Molecular Structure Analysis

The molecular formula of S1RA hydrochloride is C20H24ClN3O2 . It has a molecular weight of 373.88 .Chemical Reactions Analysis

There is limited information available on the chemical reactions involving S1RA hydrochloride .Physical And Chemical Properties Analysis

S1RA hydrochloride is a solid, off-white to yellow compound . It is soluble in DMSO . .Wissenschaftliche Forschungsanwendungen

Enhancement of Opioid Antinociception : S1RA has been found to enhance the antinociceptive potency of opioids without increasing their adverse effects, making it a promising opioid adjuvant. This selective blockade of the sigma-1 receptor enhances opioid efficacy in pain management and can restore morphine antinociception in tolerant mice (Vidal-Torres et al., 2013).

Molecular Interactions and Affinity : S1RA has high affinity for the sigma-1 receptor despite lacking a fundamental hydrophobic pharmacophoric requirement. It compensates for this with other pharmacophoric requirements and solvation energy (Laurini et al., 2013).

Inhibitory Effects on Inflammatory Pain : S1RA effectively inhibits mechanical and thermal hypersensitivity in acute and chronic inflammatory pain models. It achieves this without significantly reducing paw edema, indicating its antinociceptive effect is independent of anti-inflammatory action (Gris et al., 2014).

Safety and Pharmacokinetics : In phase I clinical trials, S1RA showed an acceptable safety, tolerability, and pharmacokinetic profile, without serious adverse events or significant changes in vital signs, making it a viable candidate for further clinical development (Abadías et al., 2013).

Potential for Neurogenic Pain Treatment : S1RA is considered a promising candidate for treating neurogenic pain, as it has shown antinociceptive properties in various neuropathic pain models (Wünsch, 2012).

Enhanced Effects on Acute Nociceptive Pain : S1RA has been shown to enhance morphine's antinociceptive effect on acute nociceptive pain at both peripheral and supraspinal levels, while not affecting spinal noradrenaline levels (Vidal-Torres et al., 2019).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-[2-(5-methyl-1-naphthalen-2-ylpyrazol-3-yl)oxyethyl]morpholine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2.ClH/c1-16-14-20(25-13-10-22-8-11-24-12-9-22)21-23(16)19-7-6-17-4-2-3-5-18(17)15-19;/h2-7,14-15H,8-13H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRYQZBTQDMGLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC3=CC=CC=C3C=C2)OCCN4CCOCC4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S1RA hydrochloride | |

CAS RN |

1265917-14-3 |

Source

|

| Record name | E-52862 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1265917143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | E-52862 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18XZ7850YN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-[3-Chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]pyridin-2-yl]piperidin-4-yl]-3-pyridin-3-ylthiourea](/img/structure/B607176.png)